![molecular formula C12H14BNO2 B2972836 [4-(1-Cyanocyclopentyl)phenyl]boronic acid CAS No. 2377610-97-2](/img/structure/B2972836.png)
[4-(1-Cyanocyclopentyl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1-Cyanocyclopentyl)phenyl]boronic acid is a boronic acid derivative with the chemical formula C12H14BNO2 and a molecular weight of 215.06 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanocyclopentyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Cyanocyclopentyl)phenyl]boronic acid typically involves the reaction of a suitable boronic acid precursor with a cyanocyclopentyl derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to elevated temperatures, depending on the reactivity of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for achieving high efficiency and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
[4-(1-Cyanocyclopentyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The cyanocyclopentyl group can be reduced to form the corresponding amine.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Formation of [4-(1-Cyanocyclopentyl)phenyl]phenol.
Reduction: Formation of [4-(1-Aminocyclopentyl)phenyl]boronic acid.
Substitution: Formation of various biaryl compounds depending on the aryl halide used in the Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
[4-(1-Cyanocyclopentyl)phenyl]boronic acid has a wide range of applications in scientific research, including:
Biology: Potential use in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of [4-(1-Cyanocyclopentyl)phenyl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In the case of Suzuki-Miyaura coupling, the palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid, and finally reductive elimination to form the biaryl product .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the cyanocyclopentyl group, making it less sterically hindered and more reactive in certain reactions.
4-Cyanophenylboronic acid: Contains a cyanide group directly attached to the phenyl ring, which can influence its reactivity and selectivity in chemical reactions.
Cyclopentylboronic acid: Lacks the phenyl ring, making it less versatile in forming biaryl compounds.
Uniqueness
[4-(1-Cyanocyclopentyl)phenyl]boronic acid is unique due to the presence of both a cyanocyclopentyl group and a boronic acid group, which provides a balance of steric hindrance and electronic effects. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex biaryl structures.
Actividad Biológica
[4-(1-Cyanocyclopentyl)phenyl]boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of organic compounds known for their interactions with various biological targets, including enzymes and receptors. The following sections summarize its biological activity, mechanisms of action, and potential applications based on recent research findings.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Recent studies have highlighted the compound's ability to inhibit bacterial growth, particularly against strains such as Escherichia coli. The compound demonstrated significant antibacterial properties at concentrations of 6.50 mg/mL, indicating its potential use in antimicrobial formulations .
- Anticancer Effects : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it showed a high IC50 value of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line, suggesting it may selectively target cancerous cells while sparing healthy ones .
- Enzyme Inhibition : The compound has been evaluated for its enzyme inhibition capabilities, showing moderate activity against acetylcholinesterase (IC50: 115.63 ± 1.16 µg/mL) and strong inhibition against butyrylcholinesterase (IC50: 3.12 ± 0.04 µg/mL). It also exhibited notable antiurease (IC50: 1.10 ± 0.06 µg/mL) and antithyrosinase (IC50: 11.52 ± 0.46 µg/mL) activities, indicating its potential as an enzyme inhibitor in therapeutic applications .
The mechanisms by which this compound exerts its biological effects are primarily linked to its structural features that allow it to interact with specific molecular targets:
- Inhibition of Protein Synthesis : Similar to other boronic acids, this compound may inhibit leucyl-tRNA synthetase, leading to a blockade in protein synthesis within bacterial cells .
- Interaction with Enzymes : The boron atom in the compound can form reversible covalent bonds with certain enzymes, altering their activity and potentially leading to therapeutic effects against various diseases.
Case Studies and Research Findings
A series of studies have investigated the biological activity of boronic acid derivatives, including this compound:
- Antioxidant Activity : In formulations tested for antioxidant properties, the compound exhibited a strong free radical scavenging ability (IC50: 0.14 ± 0.01 µg/mL), highlighting its potential in cosmetic and pharmaceutical applications .
- Cyanobacterial Growth Modulation : Research demonstrated that boronic acids can stimulate or inhibit the growth of cyanobacteria depending on their concentration and structure. For instance, certain phenylboronic acids inhibited growth in halophilic cyanobacteria while stimulating growth in freshwater strains at lower concentrations .
Data Summary Table
Biological Activity | Observed Effect | IC50 Value |
---|---|---|
Antibacterial | Inhibition of E. coli | 6.50 mg/mL |
Anticancer | Cytotoxicity on MCF-7 cells | 18.76 ± 0.62 µg/mL |
Acetylcholinesterase Inhibition | Moderate inhibition | 115.63 ± 1.16 µg/mL |
Butyrylcholinesterase Inhibition | Strong inhibition | 3.12 ± 0.04 µg/mL |
Antiurease | Strong inhibition | 1.10 ± 0.06 µg/mL |
Antioxidant | Free radical scavenging | 0.14 ± 0.01 µg/mL |
Propiedades
IUPAC Name |
[4-(1-cyanocyclopentyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO2/c14-9-12(7-1-2-8-12)10-3-5-11(6-4-10)13(15)16/h3-6,15-16H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNINYILPLNZOEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CCCC2)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.